molecular formula C12H6ClN3O3S B2746884 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole CAS No. 312742-17-9

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole

Cat. No.: B2746884
CAS No.: 312742-17-9
M. Wt: 307.71
InChI Key: DHXGOOQTCQFYBM-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C12H6ClN3O3S and its molecular weight is 307.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

  • The synthesis and study of similar compounds, such as the reactions of benzoyl nitrosides and the generation of acyl nitroso species in solution, illustrate the foundational chemical behaviors that can inform the applications of 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole. These behaviors are critical in understanding the reactivity and potential uses of the compound in chemical synthesis and material science (Cohen et al., 2003).

Corrosion Inhibition

  • Compounds with structural similarities to this compound have been evaluated for their corrosion inhibition properties, demonstrating potential applications in protecting metals from corrosive environments. The study on the influence of 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in acidic solutions highlights this application area (Bentiss et al., 2007).

Heterocyclic Compound Synthesis

  • The use of related chemical structures in the synthesis of various heterocyclic scaffolds indicates the potential of this compound in the development of new pharmaceuticals and materials. This is exemplified by research on 4-Chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis, which can be paralleled to applications for the compound (Křupková et al., 2013).

Material Science and Electronics

  • Investigations into the electronic properties of molecular devices containing similar nitroamine redox centers suggest applications in electronics and nanotechnology. The observed negative differential resistance and high on-off peak-to-valley ratios indicate potential utility in electronic devices and sensors (Chen et al., 1999).

Antimicrobial Agents

  • The synthesis of formazans from related thiadiazole compounds as antimicrobial agents points towards the biomedical applications of this compound, especially in developing new antimicrobial treatments (Sah et al., 2014).

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

The effects of 5-(4-Chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole on cells are diverse and depend on the cell type and the concentration of the compound. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It can also affect its localization or accumulation .

Subcellular Localization

It is possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

5-(4-chlorophenoxy)-4-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3S/c13-7-1-3-8(4-2-7)19-10-6-5-9-11(15-20-14-9)12(10)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXGOOQTCQFYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C3=NSN=C3C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.